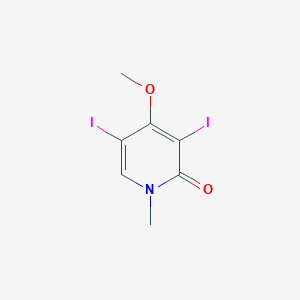
C20H22FN3O6S
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is a complex organic molecule that contains various functional groups, including a fluoro-substituted benzene ring, a morpholine ring, and a sulfonyl group. It has a molecular weight of 451.468583 g/mol .
Méthodes De Préparation
The synthesis of ethyl N-(4-{[2-fluoro-5-(morpholine-4-sulfonyl)benzene]amido}phenyl)carbamate involves multiple steps. The preparation typically starts with the formation of the fluoro-substituted benzene ring, followed by the introduction of the morpholine and sulfonyl groups. The final step involves the formation of the carbamate group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Analyse Des Réactions Chimiques
Ethyl N-(4-{[2-fluoro-5-(morpholine-4-sulfonyl)benzene]amido}phenyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of a chemical bond through the addition of water. .
Applications De Recherche Scientifique
Ethyl N-(4-{[2-fluoro-5-(morpholine-4-sulfonyl)benzene]amido}phenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms, particularly those involving sulfonyl and carbamate groups.
Mécanisme D'action
The mechanism of action of ethyl N-(4-{[2-fluoro-5-(morpholine-4-sulfonyl)benzene]amido}phenyl)carbamate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and affecting the biological pathways they regulate. The fluoro-substituted benzene ring and the sulfonyl group play crucial roles in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Ethyl N-(4-{[2-fluoro-5-(morpholine-4-sulfonyl)benzene]amido}phenyl)carbamate can be compared with other similar compounds, such as:
- Ethyl N-(4-{[2-chloro-5-(morpholine-4-sulfonyl)benzene]amido}phenyl)carbamate
- Ethyl N-(4-{[2-bromo-5-(morpholine-4-sulfonyl)benzene]amido}phenyl)carbamate
- Ethyl N-(4-{[2-iodo-5-(morpholine-4-sulfonyl)benzene]amido}phenyl)carbamate
These compounds share similar structures but differ in the halogen substituent on the benzene ring. The presence of different halogens can affect their chemical reactivity, biological activity, and physical properties .
Propriétés
Formule moléculaire |
C20H22FN3O6S |
|---|---|
Poids moléculaire |
451.5 g/mol |
Nom IUPAC |
3-[2-(2-fluorophenoxy)ethoxy]-N,N-dimethyl-4-(3-methyl-2,4-dioxoimidazolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H22FN3O6S/c1-22(2)31(27,28)14-8-9-16(24-13-19(25)23(3)20(24)26)18(12-14)30-11-10-29-17-7-5-4-6-15(17)21/h4-9,12H,10-11,13H2,1-3H3 |
Clé InChI |
QJPAKOXJWCQMIM-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)CN(C1=O)C2=C(C=C(C=C2)S(=O)(=O)N(C)C)OCCOC3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-Dimethyl-5-[2-(4-nitrophenyl)ethyl]-1,3-dioxane-4,6-dione](/img/structure/B12623922.png)
![N-[(2S)-1,3-Dihydroxybutan-2-yl]-4-heptylbenzamide](/img/structure/B12623932.png)
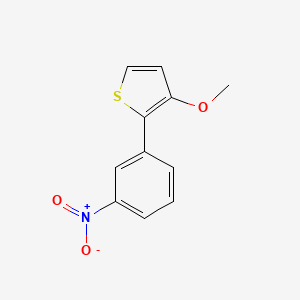

![9-Chloro-2-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12623952.png)
![3-(3,4-dimethoxyphenyl)-N-[3-(4-methylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B12623954.png)
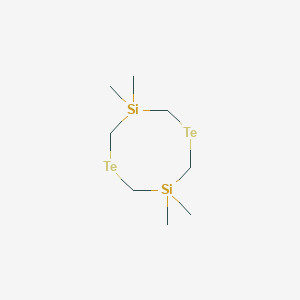

![4-Chloro-6-(3-chloropropoxy)-5-methoxypyrrolo[2,1-F][1,2,4]triazine](/img/structure/B12623966.png)
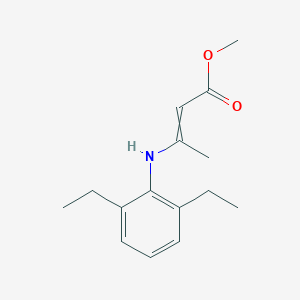
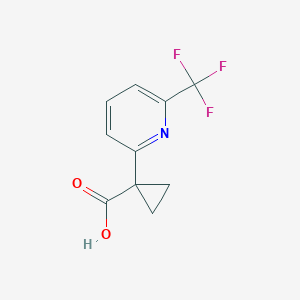
![4-{1-Amino-2-[(methanesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B12623985.png)
